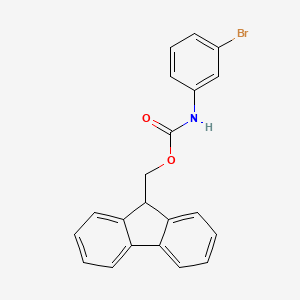

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is a chemical compound that may be used as an intermediate or reagent in organic synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protective group for amines in peptide synthesis .

Molecular Structure Analysis

The molecular formula of “(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate” is C21H16BrNO2 . The structure includes a fluorene moiety, a carbamate group, and a bromophenyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.24500 g/mol . It has a density of 1.38 g/cm3 and a boiling point of 506.4ºC at 760 mmHg . The melting point is between 99-105ºC .Aplicaciones Científicas De Investigación

Protecting Groups and Synthetic Intermediates

- The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group serves as a novel safety-catch amine protection, providing a relatively acid-stable protecting group. This group can be activated and cleaved under mild conditions, demonstrating its utility in selective deprotection strategies in the presence of tert-butyl esters and carbamates (Surprenant & Lubell, 2006).

Structural Studies

- Investigations into the crystal structure of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate revealed torsion angles varying from typical values found in Fmoc-protected amino acids. This study provides insight into the molecular orientations and intermolecular hydrogen bonding that link molecules into two-dimensional sheets, contributing to the understanding of molecular conformations in solid states (Yamada et al., 2008).

Biotransformation and Environmental Applications

- Research on the biotransformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria aimed at producing hydroxylated 9H-carbazole metabolites. This study illustrates the potential of microbial processes in generating valuable derivatives of 9H-carbazole for pharmacological applications (Waldau et al., 2009).

Fluorescence Sensing

- Synthesis of new fluorene compounds demonstrated their application as highly selective sensors for detecting nitro compounds, metal cations, and amino acids. This research highlights the role of these compounds in developing fluorescent sensors with high sensitivity and selectivity, useful in environmental monitoring and biosensing (Han et al., 2020).

Optoelectronic Properties and Device Applications

- Novel carbazole derivatives synthesized from 9H-carbazole showed significant optoelectronic properties. These studies explore the compounds' potential in light-emitting diodes and fluorescent chemosensors, indicating their versatility in electronic and optical applications (Qian et al., 2019).

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-bromophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO2/c22-14-6-5-7-15(12-14)23-21(24)25-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNFLJPISLNUEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (3-bromophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)